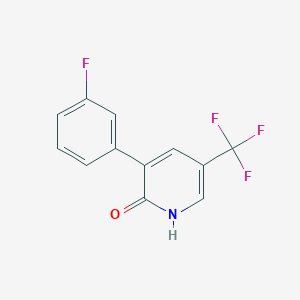

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-9-3-1-2-7(4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPPGONPSURABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CNC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203067 | |

| Record name | 3-(3-Fluorophenyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-38-7 | |

| Record name | 3-(3-Fluorophenyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214342-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol structure

An In-depth Technical Guide to 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, anticipated spectroscopic signature, and potential applications of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol. The presence of a trifluoromethyl group and a fluorinated phenyl ring on a pyridin-2-ol scaffold suggests significant potential in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, key properties for bioactive molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising, albeit not extensively studied, compound.

Introduction and Structural Elucidation

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound featuring a central pyridin-2-ol core. This core is substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with a trifluoromethyl group. The unique combination of these moieties suggests a molecule with tailored electronic and steric properties, making it an attractive candidate for biological screening.

The pyridine ring is a common motif in a vast array of pharmaceuticals and agrochemicals.[2][3] The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.[1] The additional presence of a fluorine atom on the phenyl ring further modulates the electronic character and potential for hydrogen bonding interactions.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₇F₄NO |

| Molecular Weight | 257.19 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridin-2-one |

| CAS Number | Not assigned |

| Predicted LogP | 2.5 - 3.5 |

| Predicted pKa | 8.0 - 9.0 (for the pyridin-2-ol proton) |

| Appearance | Likely a white to off-white solid |

The trifluoromethyl group is strongly electron-withdrawing, which would decrease the basicity of the pyridine nitrogen and increase the acidity of the pyridin-2-ol proton compared to unsubstituted analogs. The overall lipophilicity is expected to be moderate to high, a desirable trait for cell permeability.

Synthesis and Manufacturing

A robust and versatile method for the synthesis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4][5][6][7][8] This approach offers high functional group tolerance and generally proceeds with good to excellent yields.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway would disconnect the C-C bond between the pyridine and the phenyl ring, leading back to a halogenated pyridin-2-ol derivative and a fluorophenylboronic acid.

Caption: Retrosynthetic analysis for 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for similar transformations.[5]

-

Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add (3-fluorophenyl)boronic acid (1.5 eq.) and an aqueous solution of a base, for instance, 2 M sodium carbonate (Na₂CO₃) (3.0 eq.).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq.), to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.

Caption: Proposed synthetic workflow for 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.

Spectroscopic Characterization (Anticipated)

The structural confirmation of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol would rely on a combination of spectroscopic techniques. The following are anticipated spectral data based on known chemical shifts for similar structures.[9][10][11]

| Technique | Anticipated Data |

| ¹H NMR | δ (ppm): ~12-13 (br s, 1H, OH/NH), ~8.0-8.2 (s, 1H, pyridine H6), ~7.3-7.6 (m, 4H, aromatic H), ~7.0-7.2 (m, 1H, pyridine H4) |

| ¹³C NMR | δ (ppm): ~160-165 (C=O), ~158-162 (C-F, d, ¹JCF), ~115-145 (aromatic C), ~120-125 (CF₃, q, ¹JCF) |

| ¹⁹F NMR | δ (ppm): ~ -60 to -70 (s, 3F, CF₃), ~ -110 to -120 (m, 1F, Ar-F) |

| Mass Spec (ESI+) | m/z: 258.05 [M+H]⁺ |

Potential Biological Activity and Applications

The structural motifs within 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol are prevalent in numerous biologically active compounds. Trifluoromethylated pyridines are key components in a range of agrochemicals and pharmaceuticals.[2][3]

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The pyridin-2-ol tautomer could act as both a hydrogen bond donor and acceptor. The fluorophenyl and trifluoromethyl groups can occupy hydrophobic pockets within the ATP-binding site, potentially leading to high affinity and selectivity.

Caption: Hypothetical binding mode of the target molecule in a kinase active site.

Agrochemical Potential

Trifluoromethylpyridine derivatives are widely used as herbicides and insecticides.[2][3] The specific substitution pattern of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol could lead to novel modes of action or improved efficacy against resistant pests. For instance, some commercial herbicides target enzymes like acetolactate synthase (ALS).[2]

Conclusion

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol represents a molecule of significant interest for further investigation in both pharmaceutical and agrochemical research. Its synthesis is achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The combination of a fluorinated aryl group and a trifluoromethyl group on a pyridin-2-ol scaffold provides a strong rationale for its potential as a bioactive compound. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to unlock its full potential.

References

-

Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

-

(2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available at: [Link]

-

(2024). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]

-

Rueda-Espinosa, J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

(2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link]

-

(2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

(2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Available at: [Link]

-

(2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

(2013). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. Available at: [Link]

-

Movassaghi, M. & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. Available at: [Link]

-

(2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

-

(2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

-

(2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

-

(2021). US Patent No. 8829195. Regulations.gov. Available at: [Link]

-

Patents & Products. Garg Lab - UCLA. Available at: [Link]

- Jung et al. (2012). United States Patent. Google Patents.

-

3-Nitro-5-(trifluoromethyl)pyridin-2-ol. PubChem. Available at: [Link]

-

(2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. Available at: [Link]

-

(2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

- (2018). WO 2018/183936 Al. Broad Institute.

-

(2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

(2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

- (1987). US4650875A - Preparation of (trifluoromethyl)pyridines. Google Patents.

-

(2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

3-Nitro-5-(trifluoromethyl)pyridin-2-amine. PubChem. Available at: [Link]

-

(2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]

-

(2016). Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3). ResearchGate. Available at: [Link]

-

(2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 7. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol chemical properties

Executive Summary

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol represents a high-value heterocyclic scaffold in modern medicinal chemistry and agrochemical discovery. This molecule combines three critical design elements: a bioisosteric pyridone core, a metabolically stable trifluoromethyl (

This guide provides a comprehensive technical analysis of its chemical properties, synthesis, and reactivity. It is designed for medicinal chemists requiring actionable data for lead optimization and scaffold hopping.

Structural Analysis & Tautomerism

The core identity of this molecule is defined by the prototropic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms.

The Tautomeric Equilibrium

While systematically named as a pyridin-2-ol, the compound exists predominantly as the 2-pyridone tautomer in the solid state and in polar solvents. This preference is dictated by the aromatization energy of the lactam functionality versus the pyridine ring.

-

Electronic Influence: The electron-withdrawing nature of the

group and the -

Implication for Binding: In biological systems, this scaffold acts as a dual hydrogen bond donor (NH) and acceptor (C=O), mimicking peptide bonds (amide isostere).

Figure 1: Tautomeric equilibrium between the lactam (left) and lactim (right) forms.

Physicochemical Properties

The incorporation of the trifluoromethyl group and the fluorophenyl ring significantly alters the physicochemical profile compared to the parent pyridone.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | -- | |

| Molecular Weight | 257.18 g/mol | Fragment-like space; allows for further decoration. |

| LogP (Estimated) | 3.2 - 3.8 | High lipophilicity due to |

| pKa (NH) | ~8.5 - 9.5 | More acidic than unsubstituted 2-pyridone (pKa ~11.6) due to |

| H-Bond Donors | 1 (NH) | Critical for active site recognition. |

| H-Bond Acceptors | 2 (C=O, F) | The |

| Solubility | Low in water; High in DMSO, DCM, MeOH | Requires polar organic solvents for stock solutions. |

Synthesis Pathways

The most robust route to 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol is via Suzuki-Miyaura Cross-Coupling . This convergent approach allows for the late-stage introduction of the biaryl system.

Retrosynthetic Analysis

The target is disconnected at the C3-C1' bond, revealing two key precursors:

-

Electrophile: 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (commercially available or synthesized via bromination).

-

Nucleophile: (3-Fluorophenyl)boronic acid.

Figure 2: Convergent synthesis via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol on a 1.0 gram scale.

Reagents:

-

3-Bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)

-

(3-Fluorophenyl)boronic acid (1.2 eq)

- (0.05 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 g, 4.13 mmol) and (3-fluorophenyl)boronic acid (0.69 g, 4.96 mmol).

-

Solvent Addition: Add 1,4-Dioxane (16 mL) and Water (4 mL).

-

Base Addition: Add

(1.71 g, 12.4 mmol). -

Degassing: Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation/homocoupling).

-

Catalyst Addition: Add

(168 mg, 0.20 mmol). -

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 6 hours. Monitor by LC-MS for consumption of the bromide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Acidify the aqueous layer slightly (pH ~5-6) with 1N HCl to ensure the pyridone is protonated and extracts into the organic phase. Separate layers.

-

Purification: Wash the organic layer with brine, dry over

, filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0-50% Ethyl Acetate in Hexanes).

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic broad singlet (NH/OH) >11 ppm, the pyridone ring protons (singlets/doublets due to F-coupling), and the multiplet pattern of the 3-fluorophenyl ring.

-

LC-MS: Confirm mass ion

.

Reactivity Profile

The reactivity of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol is dominated by the ambident nature of the pyridone ring.

N-Alkylation vs. O-Alkylation

This is the most critical transformation for lead optimization.

-

N-Alkylation (Thermodynamic Control): Favored under basic conditions with alkali metal carbonates (e.g.,

, -

O-Alkylation (Kinetic/Silver Control): Favored when using Silver(I) salts (e.g.,

) or under Mitsunobu conditions. This locks the molecule in the pyridine (aromatic) form.

Deoxy-Chlorination

The hydroxyl group can be converted to a chloride, generating a highly reactive 2-chloropyridine intermediate. This activates the C2 position for

Figure 3: Divergent reactivity pathways for scaffold functionalization.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Concern: Fluorinated pyridines can show enhanced skin permeability.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic.

References

-

Sigma-Aldrich. 3-(Trifluoromethyl)pyridin-2-ol Product Sheet. Available at: (Accessed via search context 1.1).

-

Ossila. 5-(Trifluoromethyl)-2-pyridone: Properties and Catalytic Applications. Available at: (Accessed via search context 1.2).

-

PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol Compound Summary. (Analogous structure data). Available at: (Accessed via search context 1.3).

-

Revue Roumaine de Chimie. Convenient Routes to Trifluoromethyl-Substituted Pyridyl-Isothiocyanates. (Synthesis of 5-CF3-pyridines). Available at: (Accessed via search context 1.4).

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (Agrochemical context). Available at: (Accessed via search context 1.11).

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol CAS number

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 3-(Aryl)-5-(trifluoromethyl)pyridin-2-ols

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of the 3-(Aryl)-5-(trifluoromethyl)pyridin-2-ol scaffold, with a specific focus on the representative molecule, 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol . While a unique CAS number for this specific analog is not publicly cataloged, indicating its status as a potentially novel research compound, this document synthesizes data from closely related structures to provide a robust framework for researchers, scientists, and drug development professionals. We will explore advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, delve into the physicochemical characteristics imparted by the trifluoromethyl and fluorophenyl moieties, and discuss the scaffold's promising role in modern medicinal chemistry and agrochemical development.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) core is a "privileged" structural motif in modern chemistry.[1] Its incorporation into molecular frameworks is a well-established strategy in the design of high-performance agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl (-CF₃) group is a cornerstone of this importance; its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The C-F bond's high dissociation energy (around 485 kJ/mol) makes the -CF₃ group exceptionally resistant to metabolic degradation, often enhancing the pharmacokinetic profile of a drug candidate.[3]

When combined with a pyridine ring, a versatile heteroaromatic system, the resulting TFMP scaffold offers multiple vectors for chemical modification. The further introduction of an aryl substituent, such as a 3-fluorophenyl group, at the 3-position creates a complex biaryl structure with significant potential for targeted biological activity. Such compounds are of high interest as inhibitors of enzymes, modulators of protein-protein interactions, and as core structures for novel therapeutic agents.[4][5]

Synthetic Strategies: Accessing the 3-Aryl-5-(trifluoromethyl)pyridin-2-ol Core

The construction of the 3-aryl-5-(trifluoromethyl)pyridin-2-ol scaffold is most efficiently achieved through modern cross-coupling techniques. The Suzuki-Miyaura reaction stands out as a robust and versatile method for forming the critical C-C bond between the pyridine core and the aryl substituent.[4][6][7]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach involves disconnecting the fluorophenyl group, suggesting a Suzuki-Miyaura coupling between a halogenated 5-(trifluoromethyl)pyridin-2-ol precursor and a corresponding boronic acid.

Caption: Retrosynthetic analysis for the target molecule.

Key Synthetic Method: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its tolerance of a wide range of functional groups and its reliable performance.[6][7] The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[7]

Caption: Proposed Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating system for the synthesis of the title compound, adaptable for similar aryl couplings.

Objective: To synthesize 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

-

Triphenylphosphine [PPh₃] (0.10 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, 3-fluorophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add 1,4-dioxane and water in a 4:1 ratio via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties and Structural Insights

The combination of the fluorophenyl and trifluoromethyl groups imparts distinct physicochemical properties critical for drug development.

| Property | Predicted Influence | Rationale |

| Lipophilicity (LogP) | Increased | The fluorine atoms in both the -CF₃ and fluorophenyl groups increase lipophilicity, which can enhance membrane permeability.[3] |

| Acidity (pKa) | Increased (Lower pKa) | The strong electron-withdrawing effects of the -CF₃ and fluorophenyl groups will increase the acidity of the pyridin-2-ol proton. |

| Metabolic Stability | Enhanced | The high strength of the C-F bond makes the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. |

| Dipole Moment | Altered | The strategic placement of fluorine atoms can modulate the molecule's dipole moment, affecting solubility and protein binding interactions. |

Comparative Data of Related Analogs

While experimental data for the title compound is unavailable, the properties of structurally similar molecules provide valuable benchmarks.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 | C₆H₄F₃NO | 163.10 |

| 5-(Trifluoromethyl)pyridin-3-ol | 186593-14-6 | C₆H₄F₃NO | 163.10 |

| 3,5-Bis(trifluoromethyl)pyridin-2-ol | 38609-76-6 | C₇H₃F₆NO | 231.10 |

| 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol | 1227579-54-5 | C₆H₃F₄NO | 181.09 |

Potential Biological Applications and Mechanism of Action

Derivatives of the trifluoromethylpyridine scaffold have demonstrated a wide array of biological activities, suggesting promising avenues for research into 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.

-

Antiviral and Antifungal Agents: Related trifluoromethyl pyrimidine and pyridine derivatives have shown significant activity against plant viruses like Tobacco Mosaic Virus (TMV) and various fungal strains.[2]

-

Enzyme Inhibition: The biaryl structure is a common feature in kinase inhibitors. The molecule could potentially bind in the ATP pocket of a protein kinase, disrupting downstream signaling pathways implicated in diseases like cancer or inflammation.

-

Androgen Receptor Antagonism: A recent study highlighted a 5-Nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amine derivative as a potent antagonist of the androgen receptor, a key target in prostate cancer therapy.[5] This suggests the core scaffold is suitable for targeting nuclear hormone receptors.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule drugs function by inhibiting protein kinases. The diagram below illustrates a hypothetical scenario where the title compound acts as a kinase inhibitor, blocking a signal transduction pathway.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. diva-portal.org [diva-portal.org]

physical and chemical properties of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

An In-Depth Technical Guide to the Predicted Physical and Chemical Properties of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of the novel compound 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to construct a robust predictive profile. The guide delves into the critical aspects of its molecular structure, including the influential 2-pyridone/2-hydroxypyridine tautomerism, and offers predictions for its physicochemical parameters, spectroscopic signatures, and chemical reactivity. Furthermore, a plausible synthetic pathway is proposed, and potential applications in the realm of drug discovery are explored, supported by an in-silico assessment of its ADME properties. This document is intended to serve as a foundational resource for researchers initiating studies on this and related chemical entities.

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

The strategic incorporation of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern drug design.[1][2][3] The title compound, 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol, embodies this principle, featuring a trifluoromethyl group known to enhance metabolic stability and a fluorophenyl moiety that can modulate receptor binding and pharmacokinetic properties.[1][4] The 2-hydroxypyridine core is also a prevalent motif in numerous biologically active compounds.[5] This guide aims to provide a detailed, predictive overview of this molecule's key characteristics to facilitate and inform future research endeavors.

Molecular Structure and Tautomerism: The Pyridone-Pyridol Equilibrium

A pivotal feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their 2-pyridone form. This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[6][7]

-

2-Hydroxypyridine form: Possesses aromatic character.

-

2-Pyridone form: Generally, the more stable tautomer in polar solvents and the solid state.[6][7]

The presence of water can further influence this equilibrium, often favoring the 2-pyridone tautomer through hydrogen bonding interactions.[7][8] For 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol, it is predicted that the 2-pyridone tautomer will be the predominant species in most biological and experimental settings.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-pyridone, 142-08-5 [thegoodscentscompany.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pubs.acs.org [pubs.acs.org]

biological activity of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

An In-depth Technical and Investigational Guide to the Biological Activity of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

Abstract

This document provides a comprehensive theoretical and investigational framework for the potential biological activities of the novel chemical entity, 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol. In the absence of direct empirical data for this specific molecule, this guide leverages a structure-activity relationship (SAR) analysis of its core components: the 2-pyridone nucleus, the 3-fluorophenyl group, and the 5-trifluoromethyl substituent. We hypothesize that this compound is a prime candidate for investigation as a kinase inhibitor, an anti-inflammatory agent, and potentially an androgen receptor antagonist. This guide details the scientific rationale for these hypotheses and provides robust, field-proven experimental workflows and detailed protocols for the systematic evaluation of these potential activities. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating research into this and structurally related compounds.

Introduction and Structural Rationale

The compound 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol represents a confluence of privileged structural motifs in modern medicinal chemistry. While its specific biological profile is yet to be characterized in published literature, a detailed analysis of its constituent parts allows for the formulation of well-grounded hypotheses regarding its therapeutic potential.

-

The 2-Pyridone Core: The 2-pyridone (or its tautomer, 2-hydroxypyridine) scaffold is a cornerstone of numerous biologically active compounds.[1][2] It is prevalent in natural products and is a key feature in several FDA-approved drugs, particularly in the realm of oncology and immunology.[2][3] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective pharmacophore for interacting with protein targets. Derivatives have demonstrated a vast array of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][4]

-

The 5-Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in contemporary drug design, present in approximately 20% of all FDA-approved pharmaceuticals.[5][6] Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7][8] The -CF3 group enhances metabolic stability by fortifying against oxidative degradation and improves cell membrane permeability, often leading to increased target engagement and bioavailability.[5][6]

-

The 3-Fluorophenyl Group: Substitution with a fluorophenyl group is another well-established method for optimizing drug candidates. The fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life and efficacy.[9] This moiety is a structural requirement in highly successful drug classes, such as synthetic statins, where it enhances binding affinity to the target enzyme.[9][10]

Collectively, these features suggest that 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol is metabolically robust and possesses the necessary chemical functionalities to engage with specific biological targets, most notably protein kinases.

Hypothesized Biological Target Classes

Based on the structural analysis, we propose three primary avenues for investigation, prioritized by the strength of the supporting literature for the compound's core motifs.

Primary Hypothesis: Protein Kinase Inhibition

The 2-pyridone scaffold is a well-known "hinge-binding" motif found in numerous Type I and Type II kinase inhibitors.[3] Its hydrogen bonding capabilities mimic the adenine region of ATP, allowing it to effectively compete for the enzyme's active site. The lipophilic trifluoromethyl and fluorophenyl groups are positioned to occupy hydrophobic pockets within the kinase domain, potentially conferring high potency and selectivity. Dysregulated kinase activity is a hallmark of cancer and many inflammatory diseases, making kinase inhibitors a major focus of drug discovery.[11][12]

Secondary Hypothesis: Anti-inflammatory Activity

Many pyridone-containing compounds exhibit potent anti-inflammatory effects.[2] This activity could be mediated through the inhibition of inflammatory kinases (e.g., JAKs, SYK, or MAP kinases) or other key proteins in inflammatory signaling cascades, such as phosphodiesterases. The compound's profile suggests it could modulate cytokine production or immune cell function.

Tertiary Hypothesis: Androgen Receptor (AR) Antagonism

Prostate cancer progression is often driven by androgen receptor signaling. The development of antagonists that can overcome resistance mechanisms is a significant clinical need.[13] The overall structural architecture of the target molecule, featuring a substituted aromatic ring system, bears some resemblance to non-steroidal AR antagonists. This hypothesis warrants investigation, particularly through high-throughput cellular screening.

Proposed Investigational Workflows

A systematic, tiered approach is essential to efficiently characterize the biological activity of this novel compound. The following workflows are designed to validate or refute the primary hypotheses.

Workflow for Kinase Inhibitor Profiling

This workflow progresses from broad screening to specific characterization. The initial step uses a large, commercially available kinase panel to identify potential targets, followed by detailed biochemical and cell-based assays to confirm activity and determine the mechanism of action.

Caption: Tiered workflow for assessing anti-inflammatory potential.

Detailed Experimental Protocols

The following protocols are provided as examples of gold-standard methodologies for executing the initial stages of the proposed workflows.

Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)

This protocol describes a luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase. [14] Materials:

-

Purified recombinant kinase and its specific substrate peptide.

-

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol (test compound).

-

Kinase buffer (specific to the kinase of interest).

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 10 mM. Then, create intermediate dilutions in the kinase buffer.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of a 2X kinase/substrate mixture prepared in kinase buffer.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase). The final reaction volume is 10 µL.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of a potential anti-inflammatory agent. [15] Materials:

-

Male DBA/1J mice (8-10 weeks old).

-

Bovine Type II Collagen (CII).

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Calipers for measuring paw thickness.

Procedure:

-

Induction of Arthritis (Day 0):

-

Emulsify bovine CII in CFA (1:1 ratio).

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine CII in IFA (1:1 ratio).

-

Administer a 100 µL booster injection intradermally near the initial injection site.

-

-

Treatment:

-

Monitor mice daily for the onset of arthritis (erythema and swelling in the paws), typically starting around Day 24-28.

-

Once clinical signs appear, randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 10, 30, 100 mg/kg).

-

Administer the compound or vehicle daily via oral gavage for 14-21 days.

-

-

Clinical Assessment:

-

Record body weight every other day.

-

Score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 4=severe joint deformity and/or ankylosis). The maximum score per mouse is 16.

-

Measure the thickness of the hind paws using calipers every other day.

-

-

Terminal Analysis (End of Study):

-

Collect blood for serum cytokine analysis.

-

Harvest hind paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

-

-

Data Analysis: Compare the mean arthritis scores, paw thickness, and histopathology scores between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Hypothetical Data Presentation

To illustrate the expected outcomes from the proposed experiments, the following tables present hypothetical data.

Table 1: Hypothetical Kinase Selectivity Profile

Summary of inhibitory activity of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol (10 µM) against a panel of selected kinases.

| Kinase Target | Family | Percent Inhibition (%) |

| JAK2 | Tyrosine Kinase | 95.2 |

| JAK3 | Tyrosine Kinase | 88.7 |

| TYK2 | Tyrosine Kinase | 75.1 |

| p38α | CMGC Kinase | 25.4 |

| ERK1 | CMGC Kinase | 10.3 |

| CDK2 | CMGC Kinase | 5.8 |

| EGFR | Tyrosine Kinase | 15.6 |

| SRC | Tyrosine Kinase | 30.1 |

This hypothetical data suggests the compound may be a potent and selective inhibitor of the JAK family of kinases.

Table 2: Hypothetical Efficacy in Mouse CIA Model

Dose-dependent effect of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol on clinical parameters in the Collagen-Induced Arthritis model.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 14 post-onset) | Paw Swelling (mm, Day 14 post-onset) |

| Vehicle | - | 10.5 ± 1.2 | 1.8 ± 0.3 |

| Test Compound | 10 | 7.8 ± 1.5 | 1.3 ± 0.2 |

| Test Compound | 30 | 4.2 ± 0.9 | 0.8 ± 0.1 |

| Test Compound | 100 | 1.5 ± 0.5 | 0.4 ± 0.1 |

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

This hypothetical data indicates a significant, dose-dependent reduction in the clinical signs of arthritis, supporting an anti-inflammatory effect in vivo.

Conclusion

The chemical structure of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol integrates several pharmacologically advantageous motifs, making it a compelling candidate for drug discovery efforts. The analysis presented in this guide strongly suggests that its biological activity profile is likely centered on the inhibition of protein kinases, with consequent potential as an anti-inflammatory or anticancer agent. The proposed experimental workflows and detailed protocols provide a clear and scientifically rigorous path for the elucidation of its precise mechanism of action and therapeutic potential. This document serves as a launchpad for future research, offering a structured, hypothesis-driven approach to unlock the promise of this novel chemical entity.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

In Vivo Models for Inflammatory Arthritis. PubMed. [Link]

-

Advanced in vivo inflammation & immunology models. Nuvisan. [Link]

-

Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. LMU München University Library. [Link]

-

Trifluoromethyl group. Grokipedia. [Link]

-

In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. [Link]

-

In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Selecting a minimal set of androgen receptor assays for screening chemicals. PMC. [Link]

-

Selecting a minimal set of androgen receptor assays for screening chemicals. PubMed. [Link]

-

New screening assay for drugs targeting prostate cancer. ecancer. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

-

Screening for modulators of androgen receptor transcriptional activity using a high-throughput, flow-cytometry system. AACR Journals. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Cell-based assays for screening androgen receptor ligands. PMC. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

Bioactive natural products containing 2-pyridone core. ResearchGate. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. [Link]

-

Fluorophenyl group of type 2 statins – Fluvastatin. ResearchGate. [Link]

-

Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. New screening assay for drugs targeting prostate cancer - ecancer [ecancer.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Pyridin-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of a Privileged Scaffold

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a substantial portion of FDA-approved drugs.[1][2][3][4] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for π-π stacking interactions, make it a "privileged scaffold" in the design of bioactive molecules.[1] Among the vast chemical space of pyridine derivatives, those possessing a hydroxyl group at the 2-position, existing in tautomeric equilibrium with their pyridin-2-one form, have emerged as a particularly versatile and promising class of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of pyridin-2-ol derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

This guide is designed for researchers, scientists, and drug development professionals, aiming to provide a comprehensive resource that is both scientifically rigorous and practically applicable. We will delve into the core therapeutic areas where pyridin-2-ol derivatives have shown significant promise, including oncology, neurodegenerative diseases, and infectious diseases, while also touching upon their potential in managing cardiovascular and inflammatory conditions.

Anticancer Applications: Targeting the Molecular Aberrations of Malignancy

The development of targeted therapies has revolutionized oncology, and pyridin-2-ol derivatives have proven to be a rich source of novel anticancer agents.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes that drive cancer progression to the induction of programmed cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mode of anticancer activity for many pyridin-2-ol derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, survival, and differentiation.[6][7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Several pyridin-2-ol derivatives have been identified as potent inhibitors of various kinases, including:

-

DNA-Dependent Protein Kinase (DNA-PK): This kinase is a key player in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.[9]

-

Pim Kinases (PIM-1, -2, -3): These serine/threonine kinases are frequently overexpressed in various cancers and are involved in promoting cell survival and proliferation.[7][10]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6]

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer cell survival and metastasis.[11][12]

The inhibition of these kinases by pyridin-2-ol derivatives disrupts downstream signaling pathways, ultimately leading to a reduction in tumor growth and, in many cases, the induction of apoptosis.

Signaling Pathway: PIM-1 Kinase Inhibition by Pyridin-2-ol Derivatives

Caption: PIM-1 kinase pathway and its inhibition by pyridin-2-ol derivatives.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridin-2-ol derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1][2][13] Key SAR findings include:

-

Enhancing Activity: The presence of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups often enhances anticancer activity.[1][2]

-

Reducing Activity: Conversely, the introduction of halogen atoms or bulky groups can lead to a decrease in antiproliferative effects.[1][2]

These SAR insights are crucial for the rational design and optimization of new pyridin-2-ol-based anticancer agents with improved potency and selectivity.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[2][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][14]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the pyridin-2-ol derivatives (typically dissolved in DMSO, with a final concentration not exceeding 0.5%) and incubate for 48-72 hours.[1]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][16]

Experimental Workflow: In Vitro Anticancer Screening

Caption: A generalized workflow for the in vitro screening of pyridin-2-ol derivatives for anticancer activity.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's disease represent a significant and growing unmet medical need. Pyridin-2-ol derivatives have emerged as promising candidates for the development of neuroprotective agents, primarily through their ability to modulate key pathological processes in these diseases.[17][18][19]

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of pyridin-2-ol derivatives are often attributed to a multi-target approach:

-

Cholinesterase Inhibition: Some derivatives are potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[20][21]

-

Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides into toxic plaques is a central event in the pathogenesis of Alzheimer's disease. Certain pyridin-2-ol derivatives have been shown to inhibit both self-induced and metal-induced Aβ aggregation.[20][22][23][24]

-

Anti-neuroinflammatory Effects: Neuroinflammation is increasingly recognized as a critical component of neurodegenerative diseases. Some pyridin-2-ol derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators in microglial cells.[25]

Experimental Protocols

The Congo Red assay is a spectrophotometric method used to quantify the formation of amyloid fibrils.[24][26]

Principle: Congo Red is a dye that binds to the β-sheet structure of amyloid fibrils, resulting in a characteristic shift in its absorbance spectrum.[26]

Step-by-Step Protocol:

-

Aβ Peptide Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer.

-

Incubation with Inhibitors: Incubate the Aβ peptide solution in the presence and absence of the pyridin-2-ol derivatives at 37°C to allow for fibril formation.

-

Congo Red Binding: Add Congo Red solution to the incubated samples.

-

Spectrophotometric Analysis: Measure the absorbance spectrum of the samples, typically between 400 and 600 nm. A shift in the absorbance maximum to a longer wavelength in the presence of fibrils indicates binding.[26]

-

Quantification: The extent of fibril inhibition can be quantified by measuring the change in absorbance at the new maximum.

Antimicrobial Applications: A Scaffold for New Antibiotics and Antifungals

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Pyridin-2-ol derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[3][10][15][24][27]

Mechanism of Action and Structure-Activity Relationship

The precise mechanisms of antimicrobial action for many pyridin-2-ol derivatives are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms.

The antimicrobial potency of these compounds is influenced by their structural features. For instance, the presence of electron-withdrawing groups on the pyridine ring has been shown to enhance activity against certain bacterial and fungal strains.[27]

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][27][28][29]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.[29]

Step-by-Step Protocol (Broth Microdilution Method):

-

Compound Preparation: Prepare serial dilutions of the pyridin-2-ol derivatives in a suitable broth medium in a 96-well microplate.[23]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[23]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23][29]

Cardiovascular and Anti-inflammatory Potential

Beyond the major therapeutic areas discussed above, pyridin-2-ol derivatives have also shown promise in the treatment of cardiovascular diseases and inflammatory conditions.

-

Cardiovascular Effects: Some pyridin-2-one derivatives have been investigated as cardiac myosin inhibitors for the potential treatment of hypertrophic cardiomyopathy and heart failure.[30] Additionally, dihydropyridine derivatives, which are structurally related, are well-established calcium channel blockers used in the management of hypertension.[31]

-

Anti-inflammatory Activity: Pyridin-2-ol derivatives have been shown to possess anti-inflammatory properties, with some compounds inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[32][33][34] The inhibition of p38 MAPK is one of the proposed mechanisms for their anti-inflammatory effects.[11][12][35]

Conclusion and Future Directions

The pyridin-2-ol scaffold represents a remarkably versatile platform for the design and development of new therapeutic agents. Its derivatives have demonstrated significant potential across a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ongoing exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular basis of disease continues to grow, the strategic application of the pyridin-2-ol scaffold in medicinal chemistry will remain a vibrant and fruitful area of research, with the potential to address some of the most pressing challenges in human health.

References

- Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Medicinal Chemistry Letters.

- Storr, T., et al. (n.d.).

- García-Vázquez, F. J., et al. (2024).

- Scipione, L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 449-461.

- Wang, Y., et al. (2013). Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(18), 5123-5126.

- Abdel-Wahab, B. F., et al. (n.d.). Synthesis of pyridin‐2‐one derivatives 11 and 14.

- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8(2), 22-29.

- Bhat, A. A., & Singh, I. (2026).

- Mohamed, S. K., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1246, 131201.

- Unciti-Broceta, A., et al. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents.

- de Souza, M. V. N., et al. (n.d.). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Publishing.

- Li, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

- García-Vázquez, F. J., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE.

- García-Vázquez, F. J., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- El-Sayed, M. A. A., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- El-Gazzar, M. G., et al. (2021).

- Al-Abdullah, N. H., et al. (2006). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 339(8), 456-463.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15065-15091.

- Milenković, D., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum.

- Wang, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 1-11.

- Mirica, L. M., et al. (2025). Azo-Stilbene and Pyridine−Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid‑β Aggregation in Alzheimer's Disease. The Mirica Group.

- Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 896.

- Cighir, R. G., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4995.

- El-Faham, A., et al. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.

- Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.

- Hafez, H. N., et al. (2012).

- Hanna, A. (2023). The Synthesis of Diarylpyridines as Inhibitors of Amyloid Beta Aggregation for Alzheimer's Disease. Digital Commons @ Winthrop.

- Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods.

- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 888801.

- Singh, P., & Singh, A. (2022). Pyridine derivatives as anti-Alzheimer agents.

- Various Authors. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal.

- de la Torre, B. G., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3333.

- El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8122.

- Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Various Authors. (n.d.). Pyridine and dihydropyridine derivatives of cardiovascular action drugs.

- Hussain, A., et al. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the...

- Medshine Discovery Inc. (2022). Medshine Discovery presents new cardiac myosin inhibitors. BioWorld.

- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

- Various Authors. (n.d.). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels.

- Various Authors. (n.d.). Pyridones in drug discovery: Recent advances.

- Sayed, M. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu.

- El-Sayed, M. A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- Promega Corpor

- Klunk, W. E., Pettegrew, J. W., & Abraham, D. J. (1989). A Congo Red-based assay to quantify the modified Glucagon Like Peptide-1 Aggregation by Spectrophotometric Scanning Method. The Bioscan.

Sources

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. academic.oup.com [academic.oup.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.com [promega.com]

- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. researchhub.com [researchhub.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. archives.ijper.org [archives.ijper.org]

- 17. scispace.com [scispace.com]

- 18. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. promega.com [promega.com]

- 23. mdpi.com [mdpi.com]

- 24. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 26. thebioscan.com [thebioscan.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. BPM - Methods for screening and evaluation of antimicrobial activity [sites.google.com]

- 30. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]

- 31. WO2018183868A1 - Inhibitors of dna pk and uses thereof - Google Patents [patents.google.com]

- 32. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Spectroscopic Characterization of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

This in-depth technical guide details the spectroscopic characterization, synthesis, and structural analysis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol . This compound serves as a critical fluorinated building block in medicinal chemistry, particularly for the development of kinase inhibitors and ion channel modulators (e.g., P2X3, Nav1.7) where the trifluoromethyl group enhances metabolic stability and lipophilicity.

Introduction and Structural Significance[1][2][3]

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol (Formula: C

Tautomeric Considerations

A critical aspect of characterizing this molecule is the prototropic tautomerism between the pyridin-2-ol (hydroxy) and pyridin-2-one (amide) forms. In the solid state and polar solvents (e.g., DMSO-

-

Pyridin-2-one (Major): Characterized by a carbonyl stretch in IR and an amide proton in

H NMR. -

Pyridin-2-ol (Minor): Characterized by an aromatic hydroxyl group, typically observed only in non-polar solvents or when trapped by O-alkylation.

This guide primarily describes the spectroscopic data for the dominant pyridin-2-one tautomer, as this is the relevant species in physiological and most experimental conditions.

Figure 1: Tautomeric equilibrium favoring the pyridin-2-one form in polar media.

Synthesis and Preparation

The most robust route to this scaffold is the Suzuki-Miyaura cross-coupling of a 3-halo-5-(trifluoromethyl)pyridin-2-one precursor with 3-fluorophenylboronic acid. This method ensures regioselectivity at the C3 position.[1]

Synthetic Protocol

Reagents:

-

Substrate: 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS 76041-73-1).[2][3]

-

Coupling Partner: 3-Fluorophenylboronic acid (CAS 768-35-4).

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Procedure:

-

Charge a reaction vessel with 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and base (2.5 eq).

-

Degas the solvent mixture (Dioxane/H

O) with N -

Add the Palladium catalyst under an inert atmosphere.

-

Heat the mixture to 90–100 °C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]

= 258). -

Workup: Dilute with EtOAc, wash with water/brine, dry over Na

SO -

Purification: Flash column chromatography (SiO

), typically eluting with Hexanes/EtOAc (gradient 0-50% EtOAc) or DCM/MeOH for more polar derivatives.

Figure 2: Suzuki-Miyaura cross-coupling strategy for the synthesis of the target scaffold.

Spectroscopic Data Analysis

The following data represents the expected spectroscopic profile for the purified compound.

Mass Spectrometry (LC-MS/HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Ion: [M+H]

-

Calculated Mass: 258.05 (Monoisotopic).

-

Observed Mass: 258.1 ± 0.1 m/z.

-

Fragmentation Pattern:

-

Loss of HF (M-20): ~238 m/z.

-

Loss of CO (M-28): ~230 m/z (Characteristic of 2-pyridones).

-

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 12.50 – 12.80 | Broad Singlet (br s) | 1H | NH (Pyridone) | Exchangeable with D |

| 8.15 – 8.25 | Doublet (d) or br s | 1H | H-6 (Pyridine) | |

| 7.90 – 8.00 | Doublet (d) | 1H | H-4 (Pyridine) | |

| 7.45 – 7.55 | Multiplet (m) | 1H | H-5' (Phenyl) | Aromatic ring meta-proton. |

| 7.35 – 7.45 | Multiplet (m) | 2H | H-2', H-6' (Phenyl) | Ortho to Fluorine/Linker. |

| 7.15 – 7.25 | Multiplet (m) | 1H | H-4' (Phenyl) | Para to Linker, Ortho to Fluorine. |

Interpretation:

-

The NH signal at >12 ppm confirms the pyridone tautomer.

-

The H-6 and H-4 protons on the pyridine ring will show fine splitting due to coupling with the

F atoms of the CF -

The 3-fluorophenyl ring protons appear as a complex multiplet region due to H-F coupling (

Hz).

Carbon Nuclear Magnetic Resonance ( C NMR)

Solvent: DMSO-

| Chemical Shift ( | Assignment | Notes |

| 160.5 | C=O (C-2) | Characteristic amide carbonyl. |

| 162.5 | C-3' (C-F) | Doublet, |

| 138.0 | C-6 (Pyridine) | Broadened by N and CF |

| 135.5 | C-4 (Pyridine) | Quartyl splitting possible. |

| 130.0 | C-3 (Pyridine) | Quaternary carbon linking rings. |

| 123.0 | CF | Quartet, |

| 105.0 – 130.0 | Aromatic C | Phenyl ring carbons (split by F). |

Fluorine Nuclear Magnetic Resonance ( F NMR)

This is the most diagnostic tool for purity and identity.

Standard: CFCl

| Chemical Shift ( | Signal Shape | Assignment |

| -62.0 to -64.0 | Singlet (s) | -CF |

| -112.0 to -114.0 | Multiplet (m) | Ar-F (Fluorine on phenyl ring). |

Infrared Spectroscopy (FT-IR)

Method: ATR (Solid state).

-

3200 – 2800 cm

: Broad N-H stretch (indicative of pyridone dimer/H-bonding). -

1650 – 1680 cm

: Strong C=O stretch (Amide I band). -

1320, 1120 cm

: Strong C-F stretches (CF -

1580, 1480 cm

: Aromatic C=C skeletal vibrations.

References

-

Preparation of 3-bromo-5-(trifluoromethyl)

-